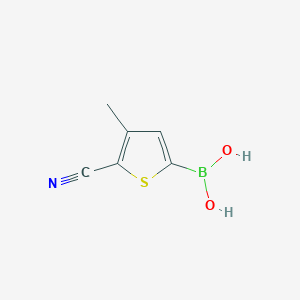

(5-Cyano-4-methylthiophen-2-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-cyano-4-methylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO2S/c1-4-2-6(7(9)10)11-5(4)3-8/h2,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCXNUVYZCKGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C#N)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675153 | |

| Record name | (5-Cyano-4-methylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119899-50-1 | |

| Record name | (5-Cyano-4-methylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Cyano-4-methylthiophen-2-yl)boronic acid CAS number

An In-depth Technical Guide to (5-Cyano-4-methylthiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key building block in modern organic synthesis. As a substituted heteroaromatic boronic acid, this reagent is of significant interest for the construction of complex molecular architectures, particularly within the fields of medicinal chemistry and materials science. This document will delve into its physicochemical properties, synthesis, mechanistic role in palladium-catalyzed cross-coupling reactions, and broader applications, grounding all technical discussions in established chemical principles.

Core Compound Identification

-

Chemical Name: this compound

-

CAS Number: 1119899-50-1[1]

-

Molecular Formula: C₆H₆BNO₂S

-

Molecular Weight: 167.00 g/mol [2]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Weight | 167.00 g/mol | PubChem[2] |

| Appearance | Typically a solid powder | General Knowledge |

| Storage | Store in a cool, dry, dark place under an inert atmosphere; freezer storage at -20°C is recommended for long-term stability. | Sigma-Aldrich[3][4] |

The Strategic Importance of Boronic Acids in Synthesis

Boronic acids and their derivatives are foundational reagents in organic chemistry due to their unique combination of stability, reactivity, and low toxicity.[5] Their utility stems from the electrophilic nature of the boron atom, which possesses a vacant p-orbital, allowing it to act as a Lewis acid.[6] This property is central to their role in one of the most powerful C-C bond-forming reactions in modern chemistry: the Suzuki-Miyaura cross-coupling reaction.[7][8]

The incorporation of boron-containing functional groups has become a validated strategy in drug discovery, leading to several FDA-approved therapeutics like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[9][10] The boronic acid moiety can form reversible covalent bonds with biological targets, offering a unique mechanism of action.[6][11]

Synthesis Pathway and Rationale

The synthesis of aryl and heteroaryl boronic acids typically involves the reaction of an organometallic intermediate (derived from the corresponding halide) with a trialkyl borate, followed by acidic hydrolysis. The following workflow outlines a standard, logical approach for the preparation of this compound.

Diagram: Synthetic Workflow

Caption: A logical workflow for the synthesis of the target boronic acid.

Experimental Causality:

-

Halogen-Metal Exchange: The process begins with a halogenated precursor, 2-bromo-5-cyano-4-methylthiophene. This precursor is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C). The low temperature is critical to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate. The n-BuLi selectively exchanges the bromine atom for lithium, creating a highly nucleophilic lithiated thiophene species.

-

Borylation: The nucleophilic carbon of the lithium intermediate readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. Triisopropyl borate is often chosen over simpler borates (like trimethyl borate) because the bulky isopropyl groups can help prevent the formation of over-alkylation products (ate complexes).

-

Acidic Hydrolysis: The resulting boronate ester intermediate is not isolated but is directly subjected to hydrolysis with an aqueous acid (e.g., dilute HCl). This step protonates the alkoxy groups, which are then eliminated, yielding the final boronic acid product.

This self-validating protocol is a cornerstone of organoboron chemistry, reliably converting an aryl halide into its corresponding boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process forges a carbon-carbon bond between an organoboron compound and an organohalide (or triflate).[7][12] Its discovery was a watershed moment in organic synthesis, earning Akira Suzuki a share of the 2010 Nobel Prize in Chemistry.

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Sources

- 1. 1119899-50-1|this compound|BLD Pharm [bldpharm.com]

- 2. (4-Cyano-5-methylthiophen-2-yl)boronic acid | C6H6BNO2S | CID 177689811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (5-Methylthiophen-2-yl)boronic acid | 162607-20-7 [sigmaaldrich.com]

- 4. (4-Methylthiophen-2-yl)boronic acid | 162607-15-0 [sigmaaldrich.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

(5-Cyano-4-methylthiophen-2-yl)boronic acid molecular weight

An In-Depth Technical Guide to (5-Cyano-4-methylthiophen-2-yl)boronic acid: Properties, Synthesis, and Application

Introduction

This compound is a specialized heterocyclic organic compound that serves as a critical building block in modern synthetic chemistry. As a bifunctional molecule, it incorporates a thiophene ring, a common and privileged scaffold in medicinal chemistry, with a reactive boronic acid moiety. This unique combination makes it an invaluable reagent for the construction of complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions. Its utility is particularly pronounced in the field of drug discovery and development, where the precise and efficient formation of carbon-carbon bonds is paramount for synthesizing novel therapeutic agents.

This guide provides a comprehensive technical overview of this compound, detailing its fundamental physicochemical properties, discussing its synthetic rationale, and exploring its application in robust chemical transformations. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile building block.

Physicochemical and Structural Properties

The efficacy and reactivity of a chemical reagent are fundamentally dictated by its physical and chemical properties. For this compound, these properties inform its storage, handling, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Weight | 167.00 g/mol | [1] |

| Molecular Formula | C₆H₆BNO₂S | [1][2] |

| CAS Number | 1119899-50-1 | [2][3] |

| IUPAC Name | This compound | [1] |

| SMILES | B(C1=CC(=C(S1)C)C#N)(O)O | [1] |

| Physical Form | Solid | [4] |

| Storage Conditions | Store in a cool, dry, and dark place under an inert atmosphere; freezer storage (-20°C) is recommended. | [2][4] |

Synthesis and Mechanistic Considerations

The synthesis of heteroaryl boronic acids like this compound typically relies on a strategy of directed ortho-metalation (DoM) followed by borylation.

Common Synthetic Pathway:

-

Halogenation: The synthesis often commences with a suitably substituted thiophene precursor, such as 2-bromo-3-methyl-4-cyanothiophene. The bromine atom serves as a handle for subsequent metal-halogen exchange.

-

Lithiation: The brominated thiophene is treated with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C). This step facilitates a lithium-halogen exchange, generating a highly reactive thienyllithium intermediate. The choice of a low temperature is critical to prevent side reactions and decomposition of the organolithium species.

-

Borylation: The nucleophilic thienyllithium species is then quenched with an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate or trimethyl borate. This forms a boronate ester intermediate.

-

Hydrolysis: Finally, acidic workup of the boronate ester hydrolyzes the ester groups to yield the desired this compound.

Core Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is its role as a coupling partner in the Palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds in organic synthesis.[5][6] Its robustness, mild reaction conditions, and exceptional tolerance of a vast array of functional groups have cemented its status as an indispensable tool in the synthesis of pharmaceuticals and advanced materials.[6]

In this context, this compound enables the direct installation of the cyano- and methyl-substituted thiophene moiety onto various aromatic and heteroaromatic cores. This is particularly significant as thiophene rings are bioisosteres of phenyl rings and are present in numerous FDA-approved drugs. Boronic acids themselves are also recognized for their unique biological activities, with several drugs, such as the proteasome inhibitor Bortezomib, featuring a boronic acid functional group.[7][8][9]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This section provides a representative, self-validating protocol for the cross-coupling of this compound with a generic aryl bromide.

Objective: To synthesize a 2-aryl-5-cyano-4-methylthiophene derivative.

Reagents & Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄), 3.0 equivalents)

-

Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with reflux condenser

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.03 eq), and the base (3.0 eq).

-

Inerting the Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is a critical step, as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.

-

Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The use of degassed solvents further minimizes oxygen exposure.

-

Reaction Execution: Heat the reaction mixture to a temperature between 85-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl bromide.[6]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure product.

-

Characterization (Self-Validation): Confirm the identity and purity of the final product using standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: To verify the molecular structure and confirm the formation of the new C-C bond.

-

¹¹B NMR Spectroscopy: Can be used to monitor the consumption of the boronic acid starting material.[10]

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition of the product.

-

Visualization of the Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound, with a molecular weight of 167.00 g/mol , is a highly valuable and versatile reagent for synthetic organic chemistry.[1] Its primary utility as a substrate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl and heteroaryl structures, which are foundational motifs in many pharmaceutical agents. A thorough understanding of its properties, handling, and reactivity, as outlined in this guide, empowers researchers and drug development professionals to leverage this building block effectively in the pursuit of novel molecular entities.

References

-

Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. (2008). SemOpenAlex. Retrieved December 31, 2025, from [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Milano-Bicocca. Retrieved December 31, 2025, from [Link]

-

Valdés, C., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

-

Suzuki cross-coupling of 2,3-dibromothiophene 1 with boronic acids 10... (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

(4-Cyano-5-methylthiophen-2-yl)boronic acid. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

-

5-Cyanothiophene-2-boronic acid pinacol ester. (n.d.). Boron Molecular. Retrieved December 31, 2025, from [Link]

-

Al-Daffash, N., & Al-Sanea, M. M. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Retrieved December 31, 2025, from [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Topics. Retrieved December 31, 2025, from [Link]

-

Examples of boronic acids in pharmacologically relevant compounds. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Das, B. C., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. Retrieved December 31, 2025, from [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved December 31, 2025, from [Link]

-

4-Methylthiophene-2-boronic acid. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. (n.d.). The Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

- Method of producing 5-formyl-2-furylboronic acid. (n.d.). Google Patents.

Sources

- 1. (4-Cyano-5-methylthiophen-2-yl)boronic acid | C6H6BNO2S | CID 177689811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aoen.lookchem.com [aoen.lookchem.com]

- 3. 1119899-50-1|this compound|BLD Pharm [bldpharm.com]

- 4. (5-Methylthiophen-2-yl)boronic acid | 162607-20-7 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (5-Cyano-4-methylthiophen-2-yl)boronic acid: Properties, Reactivity, and Applications in Drug Discovery

Executive Summary

(5-Cyano-4-methylthiophen-2-yl)boronic acid is a specialized heterocyclic organic compound that serves as a critical building block in modern synthetic chemistry. Its unique structure, featuring a thiophene ring substituted with cyano and methyl groups, offers medicinal chemists a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, reactivity—with a focus on its pivotal role in Suzuki-Miyaura cross-coupling reactions—and its applications in the field of drug development. We will explore the mechanistic underpinnings of its reactivity, offer a plausible synthetic strategy, present a representative experimental protocol, and detail essential safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of novel bioactive molecules.

Core Chemical and Physical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. While specific experimental data for this exact compound is sparse, its characteristics can be reliably inferred from closely related thiophene boronic acids.

| Property | Data | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 1119899-50-1 | [1][2] |

| Molecular Formula | C₆H₆BNO₂S | [3] |

| Molecular Weight | 167.00 g/mol | [3] |

| Appearance | Expected to be a white to light yellow or orange powder/crystalline solid | Inferred from[4][5] |

| Solubility | Expected to be soluble in polar organic solvents like methanol and THF. | Inferred from[4][5] |

| Storage Conditions | Store in a tightly sealed container in a cool, dry, dark place, preferably in a freezer under -20°C with an inert atmosphere. | [1][4][6] |

Reactivity and Mechanistic Insights

The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis due to its mild conditions, broad functional group tolerance, and high efficiency in forming carbon-carbon bonds.[7][8]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (like our title compound) and an organohalide or triflate.[8] This method is exceptionally powerful for creating biaryl structures, which are prevalent in many pharmaceutical agents. The boronic acid's stability, low toxicity, and ease of handling contribute to its widespread use.[9]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8]

Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality of Reagent Choices

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂): The catalyst is the heart of the reaction. A low-valent Pd(0) species is required to initiate the cycle by inserting into the carbon-halide bond of the electrophile (Oxidative Addition).[8] The choice of ligands (L) on the palladium center is critical; bulky, electron-rich phosphine ligands often accelerate the reaction and improve stability.

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃): The base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which is necessary for the transmetalation step to proceed efficiently.[7] This is arguably the rate-determining step, and the transfer of the organic group from boron to palladium cannot occur without this activation.

-

Solvent (e.g., Toluene, Dioxane, DMF, with Water): The solvent system must solubilize the reactants and facilitate the interaction between organic and inorganic components. Often, a mixture of an organic solvent and water is used. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.

Synthetic Strategy

While the commercial availability of this compound is established, understanding its synthesis is crucial for researchers. A common and plausible route for preparing aryl boronic acids involves a halogen-metal exchange followed by borylation.

Diagram 2: Plausible synthetic workflow for the target boronic acid.

This process typically involves cooling a solution of the starting bromo-thiophene to a low temperature (e.g., -78°C) under an inert atmosphere, followed by the slow addition of an organolithium reagent like n-butyllithium. The resulting lithiated intermediate is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). Finally, an acidic aqueous work-up hydrolyzes the borate ester to yield the desired boronic acid.

Applications in Medicinal Chemistry

Boronic acids are indispensable tools in drug discovery.[10][11] The title compound is particularly valuable due to the combination of its functional groups.

-

Thiophene Ring: Thiophene is a bioisostere of a benzene ring, meaning it has a similar size and shape but different electronic properties. It is a common heterocyclic core in many FDA-approved drugs, often used to modulate metabolic stability, solubility, and target engagement.

-

Boronic Acid Moiety: Boronic acids are considered bioisosteres of carboxylic acids and can form reversible covalent bonds with diols, which are present in many biological targets like enzyme active sites or carbohydrates.[9][12] This unique binding ability has led to the development of successful drugs, including the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[10][13]

-

Cyano and Methyl Groups: These substituents provide chemists with fine control over the molecule's properties. The electron-withdrawing cyano group can influence the acidity of the boronic acid and serve as a hydrogen bond acceptor. The methyl group provides a point for steric interaction and can impact the molecule's lipophilicity and metabolic profile.

By using this compound in Suzuki couplings, researchers can efficiently incorporate this highly functionalized thiophene unit into lead compounds to explore structure-activity relationships (SAR) and optimize drug candidates.[14]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide. Note: This is a representative protocol and may require optimization for specific substrates.

Objective: To synthesize 2-Aryl-5-cyano-4-methylthiophene.

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound, the aryl bromide, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

-

Add toluene and water in a 4:1 ratio (e.g., 8 mL Toluene, 2 mL Water).

-

Fit the flask with a reflux condenser and heat the reaction mixture to 90-100°C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with water, followed by brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-Aryl-5-cyano-4-methylthiophene.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. Based on data for analogous thiophene and aryl boronic acids, the following precautions are mandated.

-

Hazard Identification: This compound should be treated as a hazardous substance. It is likely to be an irritant. Common hazards for similar boronic acids include:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16][17]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][18] Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][16] For long-term stability, storage in a freezer at or below -20°C under an inert atmosphere is strongly recommended.[4][6] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined reactivity in Suzuki-Miyaura coupling, combined with the desirable features of its substituted thiophene core, provides a reliable and efficient pathway to novel molecules with therapeutic potential. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is essential for any researcher aiming to exploit its full synthetic potential in the quest for next-generation pharmaceuticals.

References

Sources

- 1. echemi.com [echemi.com]

- 2. 1119899-50-1|this compound|BLD Pharm [bldpharm.com]

- 3. (4-Cyano-5-methylthiophen-2-yl)boronic acid | C6H6BNO2S | CID 177689811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (5-Methylthiophen-2-yl)boronic acid , 95% , 162607-20-7 - CookeChem [cookechem.com]

- 5. CAS 162607-15-0: 4-Methylthiophene-2-boronic acid [cymitquimica.com]

- 6. 162607-20-7|(5-Methylthiophen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. CAS 162607-20-7 | 5-Methylthiophene-2-boronic acid - Synblock [synblock.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

(5-Cyano-4-methylthiophen-2-yl)boronic acid synthesis route

An In-depth Technical Guide to the Synthesis of (5-Cyano-4-methylthiophen-2-yl)boronic acid

Abstract

This compound is a highly valuable heterocyclic building block in modern organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its utility stems from the presence of a versatile boronic acid handle, which enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the precise formation of carbon-carbon bonds.[1] This guide provides a comprehensive overview of the principal synthetic routes to this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for laboratory application. We will explore two primary, field-proven methodologies: a classical approach via organolithium chemistry and a modern alternative using palladium-catalyzed borylation.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a multi-substituted heterocycle like this compound requires a carefully planned strategy to ensure correct regiochemical control. The most logical and efficient approach involves the late-stage installation of the boronic acid moiety onto a pre-functionalized thiophene core. This strategy leverages a stable, well-defined precursor, thereby simplifying the final, crucial C-B bond formation step.

Our retrosynthetic analysis identifies 2-Bromo-4-methylthiophene-5-carbonitrile as the ideal key intermediate. This precursor strategically places a halogen atom at the desired position for borylation (C2), while the cyano and methyl groups are already installed at C5 and C4, respectively. The synthesis of this intermediate itself is a multi-step process, often starting from simpler thiophene derivatives or constructed via ring-formation reactions, but its availability sets the stage for a direct and high-yielding conversion to the target boronic acid.

Sources

A Technical Guide to the Spectroscopic Characterization of (5-Cyano-4-methylthiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the first step in its successful application.

| Identifier | Value | Source |

| IUPAC Name | (5-Cyano-4-methylthiophen-2-yl)boronic acid | - |

| CAS Number | 1119899-50-1 | [1] |

| Molecular Formula | C₆H₆BNO₂S | [3] |

| Molecular Weight | 167.00 g/mol | [3] |

| Canonical SMILES | CC1=C(C=C(S1)B(O)O)C#N | - |

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will show distinct signals for the methyl protons, the thiophene proton, and the hydroxyl protons of the boronic acid group. The chemical shifts are sensitive to the solvent used, with DMSO-d₆ being a common choice for boronic acids due to its ability to solubilize the compound and exchange with the acidic B(OH)₂ protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Thiophene-H | 7.5 - 8.0 | Singlet (s) | 1H | The proton on the thiophene ring is expected to be deshielded due to the electron-withdrawing effects of the adjacent cyano and boronic acid groups, as well as the aromatic ring current. |

| Methyl (-CH₃) | 2.4 - 2.6 | Singlet (s) | 3H | The methyl protons are attached to the thiophene ring and will appear as a singlet in a typical chemical shift range for methyl groups on an aromatic ring. |

| Boronic Acid (-B(OH)₂) | 8.0 - 8.5 (broad) | Singlet (s, broad) | 2H | The hydroxyl protons of the boronic acid are acidic and readily exchange with residual water in the solvent, leading to a broad singlet. Its chemical shift can be highly variable depending on concentration and water content. In some cases, this signal may not be observed. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Thiophene C-B | 130 - 140 | The carbon atom directly attached to the boron is expected to be in this range, though the direct C-B coupling may lead to a broad signal. |

| Thiophene C-CN | 110 - 120 | The carbon atom of the thiophene ring attached to the cyano group will be deshielded. |

| Thiophene C-CH₃ | 135 - 145 | The carbon atom of the thiophene ring bearing the methyl group. |

| Thiophene CH | 130 - 140 | The protonated carbon of the thiophene ring. |

| Thiophene C-S (adjacent to C-B) | 145 - 155 | The carbon atom adjacent to the sulfur and the boronic acid group. |

| Cyano (-C≡N) | 115 - 125 | The carbon of the nitrile group typically appears in this region. |

| Methyl (-CH₃) | 15 - 20 | The methyl carbon will have a characteristic chemical shift in the aliphatic region. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR Spectrometer (400 MHz or higher recommended)

Procedure:

-

Sample Preparation: Accurately weigh the boronic acid and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Solvent Selection Rationale: DMSO-d₆ is often preferred for boronic acids as it is a good solvent for these polar compounds and the B(OH)₂ protons are often observable. CDCl₃ can also be used, but the B(OH)₂ protons may exchange more rapidly and might not be visible.

-

Data Acquisition:

-

Lock and shim the spectrometer on the deuterium signal of the solvent.

-

Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C; CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Caption: A simplified workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C≡N, and B-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200 - 3600 | Strong, Broad | O-H stretch | The hydroxyl groups of the boronic acid will give a broad absorption band due to hydrogen bonding. |

| 2220 - 2240 | Strong, Sharp | C≡N stretch | The nitrile functional group has a very characteristic and strong absorption in this region. |

| ~1600 | Medium | C=C stretch | Aromatic ring stretching vibrations. |

| 1300 - 1400 | Strong | B-O stretch | The stretching vibration of the boron-oxygen single bond is a key indicator of the boronic acid group.[4] |

| 1000 - 1100 | Medium | B-C stretch | The boron-carbon bond stretch is also expected in this region.[4] |

Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Materials:

-

This compound (1-2 mg)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Procedure (ATR-FTIR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Acquire the IR spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrum

For this compound, a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion with minimal fragmentation.

| m/z | Ion | Rationale |

| 168.02 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the positive ion mode. |

| 190.00 | [M+Na]⁺ | Adducts with sodium are commonly observed. |

| 149.01 | [M-H₂O+H]⁺ | Loss of a water molecule from the boronic acid moiety is a possible fragmentation pathway. |

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition, HRMS is invaluable. The calculated exact mass for C₆H₆BNO₂S is 167.0212. The experimentally determined mass should be within a few ppm of this value.

Experimental Protocol for MS Data Acquisition

Objective: To confirm the molecular weight and elemental composition.

Materials:

-

This compound (~1 mg)

-

HPLC-grade methanol or acetonitrile

-

Mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in both positive and negative ion modes.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. For HRMS data, compare the measured exact mass with the calculated value to confirm the elemental formula.

Applications in Drug Discovery and Materials Science

Thiophene-based boronic acids are crucial intermediates in the synthesis of a wide range of functional molecules.[1] In drug discovery, the thiophene scaffold is a "privileged" structure found in numerous approved drugs.[2] The boronic acid group itself can act as a pharmacophore, for instance, by forming reversible covalent bonds with serine proteases or by acting as a hydrogen bond donor.[5] In materials science, thiophene derivatives are fundamental to the development of organic semiconductors and conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The ability to precisely introduce the (5-Cyano-4-methylthiophen-2-yl) moiety into larger molecular architectures via robust cross-coupling reactions underscores its importance.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. By combining theoretical expectations with established experimental protocols, researchers and drug development professionals are equipped with the necessary tools to confidently synthesize, characterize, and utilize this versatile chemical building block. The provided methodologies for NMR, IR, and MS analysis represent a self-validating system for ensuring the identity and purity of the synthesized compound, which is a critical aspect of scientific integrity and reproducibility.

References

- BenchChem. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis.

-

Kaur, H., & Kumar, V. (2015). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry, 7(12), 1629–1656. [Link]

- BLDpharm. (n.d.). This compound.

-

PubChem. (n.d.). (4-Cyano-5-methylthiophen-2-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).

-

PubChem. (n.d.). (5-Methylthiophen-2-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Alves, M. J., Ferreira, I. C. F. R., & Santos, C. M. M. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2977. [Link]

Sources

- 1. 1119899-50-1|this compound|BLD Pharm [bldpharm.com]

- 2. (5-Methylthiophen-2-yl)boronic acid | C5H7BO2S | CID 2734374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Cyano-5-methylthiophen-2-yl)boronic acid | C6H6BNO2S | CID 177689811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Cyanothiophene-2-boronic acid | C5H4BNO2S | CID 4198743 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of (5-Cyano-4-methylthiophen-2-yl)boronic acid

Abstract

(5-Cyano-4-methylthiophen-2-yl)boronic acid is a specialized reagent with significant potential in medicinal chemistry and materials science, primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring a thiophene ring, a nitrile group, and a boronic acid moiety, offers a versatile platform for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the safety and handling protocols for this compound, tailored for researchers, scientists, and drug development professionals. By integrating established best practices for boronic acid handling with specific data extrapolated from structurally related compounds, this document aims to foster a culture of safety and ensure the integrity of experimental outcomes.

Introduction: The Chemical Persona of this compound

This compound is an organoboron compound that has gained traction in synthetic organic chemistry. The boronic acid functional group is a key player in the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forges carbon-carbon bonds with high efficiency and selectivity. The thiophene core is a common scaffold in many pharmaceutical agents, imparting favorable pharmacokinetic properties. The cyano and methyl substituents further modulate the electronic and steric properties of the molecule, making it a valuable tool for fine-tuning the characteristics of target compounds.

While boronic acids are generally considered stable and less toxic than many other organometallic reagents, they are not without hazards.[1] A thorough understanding of their reactivity, potential health effects, and proper handling techniques is paramount to their safe and effective use in a laboratory setting. This guide is designed to provide that understanding, moving beyond a simple recitation of rules to explain the rationale behind each safety recommendation.

Hazard Identification and Risk Assessment

GHS Hazard Classification (Anticipated)

Based on data for related compounds like 2-Thiopheneboronic acid and 5-Cyanothiophene-2-boronic acid, the following GHS classifications are anticipated[2][3]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Causality of Hazards:

-

Skin and Eye Irritation: Boronic acids can act as irritants upon direct contact with skin and mucous membranes. Prolonged or repeated exposure can lead to dermatitis.[4]

-

Respiratory Irritation: As a fine powder, this compound can be easily aerosolized. Inhalation of the dust can irritate the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath.[4]

Physicochemical Properties and Their Safety Implications

Detailed experimental data for this compound is scarce. The following table summarizes known and estimated properties, highlighting their relevance to safe handling.

| Property | Value | Safety Implication |

| Molecular Formula | C₆H₆BNO₂S | - |

| Molecular Weight | 167.00 g/mol | As a fine powder, it can be easily dispersed in the air. |

| Physical State | Solid (powder) | Dust inhalation is a primary exposure risk. |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | Likely soluble in polar organic solvents | Consider solvent flammability and toxicity during experimental setup. |

| Stability | Stable under recommended storage conditions. May be hygroscopic. | Incompatible with strong oxidizing agents. Avoid exposure to moisture.[5] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and appropriate PPE.

Engineering Controls:

-

Fume Hood: All manipulations of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following are minimum requirements:

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[6]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[5] Always inspect gloves for tears or punctures before use and change them frequently.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: For situations where dust generation cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[7]

Safe Handling and Experimental Workflow

Adherence to a well-defined workflow is critical for minimizing exposure and preventing accidents.

Experimental Workflow for Handling this compound

Caption: A typical workflow for the safe handling of this compound.

Step-by-Step Protocol:

-

Pre-Experiment Preparation:

-

Handling the Solid:

-

Perform all manipulations of the solid compound within a chemical fume hood.

-

To minimize dust generation, handle the powder gently. Use a spatula for transfers.

-

When weighing, use an analytical balance inside the fume hood or in a designated weighing enclosure.

-

-

In Case of a Spill:

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]

-

For larger spills, evacuate the area and follow your institution's emergency procedures.

-

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[8] |

Storage and Disposal

Proper storage and disposal are essential for maintaining the integrity of the compound and protecting the environment.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

-

Consider storing in a desiccator to protect from moisture, as boronic acids can be hygroscopic.[10]

Disposal:

-

Dispose of waste this compound and any contaminated materials as hazardous chemical waste.[7]

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge to sewer systems.[7]

Fire-Fighting Measures

This compound is not classified as flammable. However, in the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and boron oxides.[8]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Conclusion: A Commitment to Safety

This compound is a valuable reagent for chemical innovation. Its safe and effective use hinges on a foundation of knowledge, preparation, and adherence to established safety protocols. By understanding the potential hazards, implementing appropriate controls, and being prepared for emergencies, researchers can confidently and responsibly harness the synthetic potential of this compound. This guide serves as a starting point; always consult the most current Safety Data Sheet and your institution's specific safety guidelines before commencing any work.

References

-

Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Thiopheneboronic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiophene-3-boronic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (5-Methylthiophen-2-yl)boronic acid. PubChem. Retrieved from [Link]

-

Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

-

Chemistry Importance. (2023, September 13). How to handle concentrated acids in laboratory. YouTube. Retrieved from [Link]

-

Boron Molecular. (n.d.). 5-Cyanothiophene-2-boronic acid pinacol ester. Retrieved from [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Cyanothiophene-2-boronic acid. PubChem. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Thiopheneboronic acid | C4H5BO2S | CID 2733960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. laballey.com [laballey.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. scienceequip.com.au [scienceequip.com.au]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. apolloscientific.co.uk [apolloscientific.co.uk]

A Comprehensive Technical Guide to (5-Cyano-4-methylthiophen-2-yl)boronic acid: From Commercial Availability to Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Substituted Thiophene Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry. Their versatility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, has enabled the construction of complex molecular architectures with high efficiency and functional group tolerance. Among the diverse array of boronic acids, heteroaromatic derivatives, especially those based on the thiophene scaffold, are of significant interest due to their prevalence in a wide range of biologically active compounds. This guide focuses on a specific, highly functionalized building block: (5-Cyano-4-methylthiophen-2-yl)boronic acid . The presence of a nitrile group, a methyl substituent, and the boronic acid functionality on the thiophene ring makes this compound a valuable precursor for the synthesis of novel therapeutic agents and advanced materials. This document provides an in-depth overview of its commercial availability, physicochemical properties, synthetic strategies, and key applications, with a particular focus on its utility in drug discovery.

Part 1: Commercial Availability and Procurement

This compound, identified by the CAS Number 1119899-50-1 , is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent for laboratory and developmental purposes.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Product Number/Identifier | Purity | Availability |

| BLDpharm | BD250316 | ≥98% | In Stock |

| ChemWhat | 1054133 | Not specified | Inquiry required |

| Henan Coreychem | Not specified | Not specified | Inquiry required |

| Guidechem | CAS 1119899-50-1 | Not specified | Inquiry required |

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

The availability of this compound from established suppliers facilitates its direct integration into research and development pipelines, bypassing the need for de novo synthesis in many cases. For larger-scale applications, inquiries regarding bulk quantities and custom synthesis options are typically accommodated by these vendors.

Part 2: Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe handling in a laboratory setting.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆BNO₂S |

| Molecular Weight | 167.00 g/mol |

| Appearance | Typically an off-white to yellow or brown powder or solid |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF. Limited solubility in water. |

| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Recommended to store under an inert atmosphere to prevent degradation. |

While a specific, comprehensive safety data sheet (MSDS) for this compound is not widely available in public databases, general safety precautions for boronic acids should be strictly followed. These compounds are generally considered to be irritants.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Researchers should always consult the supplier-provided MSDS for the most detailed and up-to-date safety information before handling this compound.

Part 3: Synthesis of this compound

While commercially available, understanding the synthetic routes to this compound is crucial for custom synthesis projects and for appreciating its chemical reactivity. The synthesis of substituted thiophene boronic acids typically involves the introduction of the boronic acid moiety onto a pre-functionalized thiophene ring. A common and effective strategy is the lithiation-borylation of a suitable halogenated precursor.

Conceptual Synthetic Workflow: Lithiation-Borylation

This approach involves the deprotonation of a substituted thiophene at a specific position using a strong organolithium base, followed by quenching the resulting lithiated species with a trialkyl borate ester. Subsequent acidic workup then yields the desired boronic acid.

Caption: Conceptual workflow for the synthesis of this compound via lithiation-borylation.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, illustrative protocol based on established methodologies for the synthesis of similar substituted thiophene boronic acids. This protocol should be adapted and optimized by experienced synthetic chemists.

Step 1: Lithiation

-

To a solution of 2-bromo-5-cyano-4-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

Step 2: Borylation

-

To the freshly prepared lithiated thiophene solution at -78 °C, add triisopropyl borate (1.2 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Workup and Purification

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

-

Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel column chromatography to afford this compound as a solid.

Causality in Experimental Choices:

-

Low Temperature (-78 °C): The use of cryogenic temperatures is critical during the lithiation step to prevent side reactions and decomposition of the highly reactive organolithium intermediate.

-

Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture. An inert atmosphere is essential to prevent quenching of the lithiated species and to ensure a high yield of the desired product.

-

Trialkyl Borate: Triisopropyl borate is a common electrophile for trapping the organolithium intermediate. The bulky isopropyl groups can help to moderate its reactivity.

-

Acidic Workup: The acidic workup is necessary to hydrolyze the initially formed boronate ester to the final boronic acid.

Part 4: Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile building block in the synthesis of more complex molecules, particularly in the context of drug discovery.

The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the thiophene ring and a variety of aryl or heteroaryl halides or triflates.

The Rising Star in Medicinal Chemistry: A Technical Guide to the Potential Applications of (5-Cyano-4-methylthiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the demand for novel molecular scaffolds with tunable properties is insatiable. Among the myriad of building blocks available to medicinal chemists, heterocyclic boronic acids have emerged as particularly versatile reagents. This guide delves into the untapped potential of a specific, highly functionalized thiophene derivative: (5-Cyano-4-methylthiophen-2-yl)boronic acid. We will explore its intrinsic chemical characteristics and posit its applications in the rational design of next-generation therapeutics, particularly in the realms of kinase and enzyme inhibition. This document serves as a technical primer, providing not only theoretical insights but also actionable experimental frameworks for leveraging this promising molecule in drug development programs.

Introduction: The Thiophene Scaffold and the Power of Boronic Acids

The thiophene ring is a privileged structure in medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2] Its presence in a molecule can significantly influence pharmacological properties, acting as a bioisosteric replacement for a phenyl ring and engaging in unique interactions with biological targets. Boronic acids, in turn, are celebrated for their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5][6][7] This reaction facilitates the formation of carbon-carbon bonds, a cornerstone of complex molecule synthesis.[8][9] The convergence of these two entities in "this compound" presents a compelling tool for medicinal chemists.

Molecular Deep Dive: Unpacking the Potential of this compound

The specific substitution pattern of this boronic acid derivative is key to its potential. The cyano group, a potent electron-withdrawing group, can modulate the electronic properties of the thiophene ring, influencing its reactivity and potential as a hydrogen bond acceptor.[10][11] In medicinal chemistry, the nitrile moiety is found in over 60 approved small-molecule drugs and can be involved in crucial interactions with protein targets, and in some cases, act as a covalent warhead.[10][11] The methyl group, on the other hand, can provide a valuable hydrophobic interaction with a target protein, potentially enhancing binding affinity and selectivity. The strategic placement of these groups, in conjunction with the boronic acid functionality, creates a trifecta of features for rational drug design.

Envisioning Therapeutic Applications: A World of Possibilities

Given its structural features, this compound is a prime candidate for the synthesis of a variety of therapeutic agents.

Kinase Inhibitors: Targeting the ATP-Binding Site

The thiophene moiety is a known hinge-binding motif in many kinase inhibitors, mimicking the adenine ring of ATP.[8] By employing this compound in Suzuki-Miyaura coupling reactions with various (hetero)aryl halides, a diverse library of potential kinase inhibitors can be generated. The cyano and methyl groups can be strategically positioned to interact with specific residues within the kinase active site, thereby tuning the potency and selectivity of the inhibitor.

Workflow for Kinase Inhibitor Synthesis

Caption: A generalized workflow for the synthesis of potential kinase inhibitors.

Covalent Enzyme Inhibitors: The Role of the Cyano Group

The cyano group can act as an electrophilic "warhead," capable of forming a covalent bond with nucleophilic residues (such as cysteine) in an enzyme's active site.[10][11] This irreversible or reversible covalent inhibition can lead to enhanced potency and prolonged duration of action. This compound can be used to introduce this functionality into molecules targeting a range of enzymes, including proteases and β-lactamases.[8]

Modulators of GPCRs and Other Targets

The substituted thiophene scaffold can be incorporated into ligands for G-protein coupled receptors (GPCRs) and other target classes where aromatic interactions are crucial for binding. The specific substitution pattern of this compound allows for fine-tuning of the ligand's properties to achieve the desired pharmacological effect, be it agonist or antagonist activity.

Experimental Protocols: A Practical Guide

The cornerstone of utilizing this compound is the Suzuki-Miyaura cross-coupling reaction. Below is a representative protocol.

General Protocol for Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Reactants | This compound (1.2 eq.), Aryl Halide (1.0 eq.) | A slight excess of the boronic acid is often used to ensure complete consumption of the halide. |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | These are common and effective palladium catalysts for Suzuki-Miyaura reactions. |

| Base | K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.) | The base is crucial for the activation of the boronic acid to the more reactive boronate species. |

| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | A mixture of organic solvent and water is often optimal for dissolving both organic and inorganic reagents. |

| Temperature | 80-100 °C | Heating is typically required to drive the reaction to completion. |

| Atmosphere | Inert (Nitrogen or Argon) | An inert atmosphere is necessary to prevent the degradation of the palladium catalyst. |

Step-by-Step Methodology:

-

To a flame-dried round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.

-

Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Logical Flow of Suzuki-Miyaura Coupling

Caption: The sequential steps of a typical Suzuki-Miyaura coupling experiment.

Conclusion and Future Outlook

This compound stands as a highly promising, yet underexplored, building block in medicinal chemistry. Its unique combination of a privileged thiophene scaffold, a versatile boronic acid handle, and strategically placed cyano and methyl groups offers a powerful platform for the design and synthesis of novel therapeutics. While this guide has outlined its potential applications in kinase and enzyme inhibition, the scope of its utility is likely far broader. As researchers continue to seek out novel chemical matter to address unmet medical needs, the thoughtful application of such well-designed building blocks will undoubtedly pave the way for future drug discovery breakthroughs. The commercial availability of this reagent further lowers the barrier to its exploration in both academic and industrial research settings.[2]

References

-

RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

ACS Publications. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]

-

Therapeutic importance of synthetic thiophene. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–activity relationships of new cyanothiophene inhibitors of the essential peptidoglycan biosynthesis enzyme MurF. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Cyano groups – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Retrieved from [Link]

-

YouTube. (2025, July 18). What Is The Cyano Group? - Chemistry For Everyone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. Retrieved from [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of boronic acids in pharmacologically relevant compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic.... Retrieved from [Link]

-

R Discovery. (2025, January 1). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Retrieved from [Link]

Sources

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. 1119899-50-1|this compound|BLD Pharm [bldpharm.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (5-Methylthiophen-2-yl)boronic acid [myskinrecipes.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. WO2016149393A1 - Boronic acid derivatives and therapeutic uses thereof - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (5-Cyano-4-methylthiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Cyanothiophene Moiety

In the landscape of modern medicinal chemistry and materials science, the thiophene scaffold remains a cornerstone for the development of novel molecular entities. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure. The introduction of a cyano group, as seen in (5-Cyano-4-methylthiophen-2-yl)boronic acid, further enhances its utility by providing a strong electron-withdrawing group and a potential hydrogen bond acceptor. This functionalization can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the strategic incorporation of this valuable building block into complex molecular architectures.[1][2] This guide provides a comprehensive and technically robust protocol for the successful Suzuki coupling of this compound, grounded in mechanistic principles and field-proven insights.

Causality Behind Experimental Choices: Navigating the Nuances of a Challenging Substrate

The successful execution of a Suzuki coupling with this compound hinges on a thorough understanding of its chemical nature. As a heteroaryl boronic acid, and one bearing an electron-withdrawing cyano group, it presents specific challenges that must be addressed through careful selection of reaction parameters.

The Challenge of Protodeboronation

Heteroaryl boronic acids, particularly those with the boronic acid moiety at the 2-position of a five-membered ring like thiophene, are susceptible to protodeboronation. This undesired side reaction involves the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding unsubstituted thiophene and a reduction in the yield of the desired coupled product. The electron-withdrawing nature of the cyano group can exacerbate this instability.